
2-(4-(N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-(N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. It would contain a pyrazole ring, a pyridine ring, a sulfamoyl group, and a phenoxy group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazoles can undergo a variety of reactions, including reactions with potassium borohydride to form a class of ligands known as scorpionates .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a pyrazole ring would make it a weak base .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have focused on synthesizing novel heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents. These efforts have led to the development of compounds with promising antimicrobial properties, indicating the chemical's role in contributing to new therapeutic agents (Darwish et al., 2014).
Coordination Complexes and Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, revealing significant antioxidant activity. This research highlights the potential of these compounds in oxidative stress-related applications (Chkirate et al., 2019).
Antimicrobial Evaluation
The compound has been utilized in the synthesis of new heterocyclic compounds bearing a biologically active sulfonamide moiety, which showed promising results as antimicrobial agents. This underscores its importance in developing new antibiotics or disinfectants (Darwish et al., 2014).
Antitumor Activity
Novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a pyrazole moiety have been synthesized from sulfaphenazole, showing potential antitumor activity. These compounds, particularly compound 4, demonstrated efficacy exceeding that of the reference drug doxorubicin, indicating the compound's relevance in cancer research (Alqasoumi et al., 2009).
Mechanism of Action
Target of Action
The primary target of the compound 2-(4-(N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide Similar compounds with a pyrazole moiety are known to have diverse pharmacological effects
Mode of Action
The exact mode of action of This compound Compounds with a pyrazole moiety are known to interact with their targets through various mechanisms, potentially involving hydrogen bonding interactions
Biochemical Pathways
The specific biochemical pathways affected by This compound Compounds with a pyrazole moiety are known to have diverse pharmacological effects, suggesting they may affect multiple pathways
Result of Action
The molecular and cellular effects of This compound Compounds with a pyrazole moiety are known to have diverse pharmacological effects , suggesting this compound may have multiple effects at the molecular and cellular level
Future Directions
Properties
IUPAC Name |
2-[4-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methylsulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-23-17(6-7-21-23)14-8-13(9-20-11-14)10-22-28(25,26)16-4-2-15(3-5-16)27-12-18(19)24/h2-9,11,22H,10,12H2,1H3,(H2,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJQAWVGAQRVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{5-[(E)-2-(5-{[(2-ethylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/structure/B2685650.png)
![7-(but-2-en-1-yl)-8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2685651.png)

![methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2685660.png)
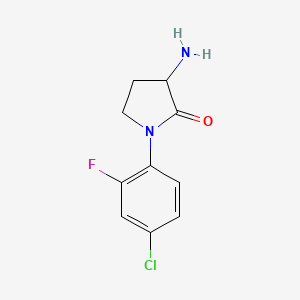
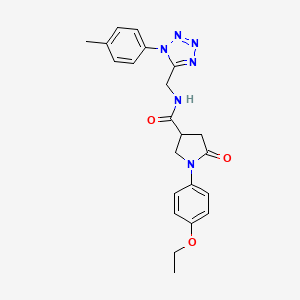
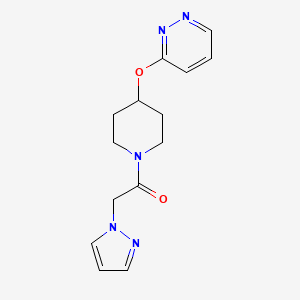

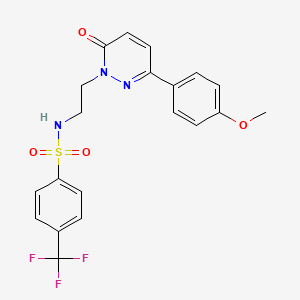
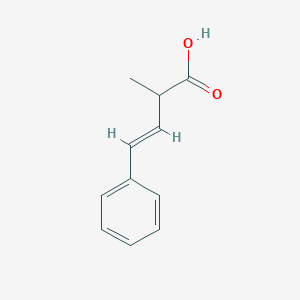
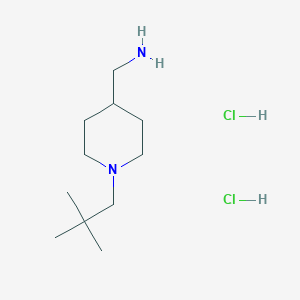
![N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2685670.png)
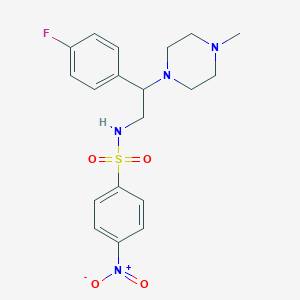
![2-(2,5-dimethylpyrrol-1-yl)-5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2685672.png)
